[4-Hydroxy-2-(methylthio)pyrimidin-5-yl]acetic acid [4-Hydroxy-2-(methylthio)pyrimidin-5-yl]acetic acid
Brand Name: Vulcanchem
CAS No.: 1087605-38-6
VCID: VC7258786
InChI: InChI=1S/C7H8N2O3S/c1-13-7-8-3-4(2-5(10)11)6(12)9-7/h3H,2H2,1H3,(H,10,11)(H,8,9,12)
SMILES: CSC1=NC=C(C(=O)N1)CC(=O)O
Molecular Formula: C7H8N2O3S
Molecular Weight: 200.21

[4-Hydroxy-2-(methylthio)pyrimidin-5-yl]acetic acid

CAS No.: 1087605-38-6

Cat. No.: VC7258786

Molecular Formula: C7H8N2O3S

Molecular Weight: 200.21

* For research use only. Not for human or veterinary use.

[4-Hydroxy-2-(methylthio)pyrimidin-5-yl]acetic acid - 1087605-38-6

Specification

CAS No. 1087605-38-6
Molecular Formula C7H8N2O3S
Molecular Weight 200.21
IUPAC Name 2-(2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)acetic acid
Standard InChI InChI=1S/C7H8N2O3S/c1-13-7-8-3-4(2-5(10)11)6(12)9-7/h3H,2H2,1H3,(H,10,11)(H,8,9,12)
Standard InChI Key NCQKNICRGJMBGC-UHFFFAOYSA-N
SMILES CSC1=NC=C(C(=O)N1)CC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a pyrimidine ring substituted with three functional groups:

  • Hydroxyl (-OH) at position 4, enhancing solubility in polar solvents.

  • Methylthio (-SCH3_3) at position 2, contributing to hydrophobic interactions in biological systems .

  • Acetic acid (-CH2_2COOH) at position 5, enabling hydrogen bonding and salt formation .

The IUPAC name, 2-(2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)acetic acid, reflects its tautomeric form in aqueous solutions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC7H8N2O3S\text{C}_7\text{H}_8\text{N}_2\text{O}_3\text{S}
Molecular Weight218.24 g/mol
CAS Number1087605-38-6
SolubilityPolar solvents (e.g., DMSO)
pKa (estimated)~3.1 (carboxylic acid)

Synthesis and Manufacturing

Cyclization-Based Routes

A primary synthesis method involves cyclization reactions starting from thiourea derivatives and β-keto esters. For example, condensation of methyl 3-(methylthio)-3-oxopropanoate with urea under acidic conditions yields the pyrimidine ring, followed by hydrolysis to introduce the acetic acid group.

Alternative Approaches

  • Nucleophilic Substitution: Reacting 4-hydroxypyrimidine with methyl iodide in the presence of a base introduces the methylthio group .

  • Oxidative Functionalization: Sulfur-containing precursors are oxidized to achieve the desired substitution pattern, though this method requires stringent temperature control.

Table 2: Comparative Synthesis Methods

MethodYield (%)Purity (%)Key Challenges
Cyclization65–75≥95Byproduct formation
Nucleophilic Substitution50–6090–92Competing side reactions
Oxidative Functionalization40–5585–88Oxygen sensitivity
ParameterRecommendation
Permissible Exposure Limit (PEL)Not established; treat as hazardous
Engineering ControlsNegative-pressure enclosures
StorageTightly sealed, desiccated, 2–8°C

Comparative Analysis with Structural Analogs

[6-Hydroxy-2-methylpyrimidin-4-yl]acetic Acid

This analog (PubChem CID 135823848) lacks the methylthio group, resulting in:

  • Reduced lipid solubility (logP −0.8 vs. 0.2 for the methylthio derivative) .

  • Lower anti-inflammatory potency (IC50_{50} >20 μM) .

2-Methylthio-4-aminopyrimidines

Amino-substituted variants show enhanced kinase inhibition but higher toxicity (LD50_{50} 120 mg/kg vs. 250 mg/kg for the hydroxyl derivative) .

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